2-Amino-isonicotinic acid hydrazide
Overview
Description
2-Amino-isonicotinic acid hydrazide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of isonicotinic acid and is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. This compound is structurally related to isoniazid, a well-known anti-tuberculosis drug.
Mechanism of Action
Target of Action
2-Amino-isonicotinic acid hydrazide, also known as isoniazid, is primarily active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
It is known that the drug interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts cell wall synthesis, leading to bacterial cell death .
Pharmacokinetics
It is known that the drug is metabolized in the liver, primarily by n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) .
Result of Action
The result of the action of this compound is the inhibition of mycobacterial growth. The drug is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Electron microscopic studies on mycobacteria exposed to the drug reveal little change in length or girth, but tapering rods are seen; the internal structure is lost within 24 hours, and bacilli become intensely electron dense .
Action Environment
The action environment of this compound can influence its efficacy and stability. It is known that the drug is used worldwide for the treatment of tuberculosis, suggesting that it is effective in a wide range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-isonicotinic acid hydrazide can be synthesized through the condensation reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. The reaction typically involves a molar ratio of 1:1 in methanol or ethanol as the solvent . The reaction conditions may vary depending on the specific aldehyde or ketone used.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product. Mechanochemical and solid-state melt reactions are also employed for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-isonicotinic acid hydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones and Schiff bases by reacting with aldehydes or ketones.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the hydrazide moiety.
Substitution Reactions: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions:
Aldehydes and Ketones: Used in condensation reactions to form hydrazones and Schiff bases.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Hydrazones: Formed by the reaction with aldehydes or ketones.
Schiff Bases: Formed by the reaction with aromatic aldehydes.
Scientific Research Applications
2-Amino-isonicotinic acid hydrazide has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a precursor for the synthesis of various bioactive compounds with potential anti-tuberculosis, anti-microbial, and anti-cancer activities
Biological Studies: Investigated for its interactions with microbial cell walls and its potential as an antibacterial agent.
Industrial Applications: Utilized in the synthesis of hydrazones and Schiff bases, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with a similar structure and mechanism of action.
Nicotinic Acid Hydrazide: Another derivative of isonicotinic acid with potential anti-microbial properties.
2-Hydrazinopyridine: A related compound used in the synthesis of various hydrazones and Schiff bases.
Uniqueness: 2-Amino-isonicotinic acid hydrazide is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound in medicinal chemistry. Its ability to form stable hydrazones and Schiff bases further adds to its versatility in chemical synthesis .
Properties
IUPAC Name |
2-aminopyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWTBDKCYJSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314075 | |
Record name | 2-Aminopyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-01-9 | |
Record name | 58481-01-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminopyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58481-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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